molecular formula C20H34O3Si4 B078312 3,5-Diphenyloctamethyltetrasiloxane CAS No. 13270-97-8

3,5-Diphenyloctamethyltetrasiloxane

Cat. No.: B078312
CAS No.: 13270-97-8
M. Wt: 434.8 g/mol
InChI Key: MRUHXDZUINGBFB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3,5-Diphenyloctamethyltetrasiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various organosilicon compounds .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Hydroxypropyl)Heptamethyltrisiloxane
  • 3-(Chloromethyl)Heptamethyltrisiloxane
  • 3-(Tetrahydrofurfuryloxypropyl)Heptamethyltrisiloxane
  • 3-Ethylheptamethyltrisiloxane
  • 3-Octadecylheptamethyltrisiloxane

Uniqueness

Compared to these similar compounds, 3,5-Diphenyloctamethyltetrasiloxane is unique due to its specific structure, which includes two phenyl groups. This structural feature imparts distinct chemical and physical properties, making it particularly useful in applications requiring high thermal stability and specific surface modifications .

Properties

IUPAC Name

trimethyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3Si4/c1-24(2,3)21-26(7,19-15-11-9-12-16-19)23-27(8,22-25(4,5)6)20-17-13-10-14-18-20/h9-18H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUHXDZUINGBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927779
Record name 1,1,1,3,5,7,7,7-Octamethyl-3,5-diphenyltetrasiloxanato(5-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13270-97-8
Record name Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl-3,5-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013270978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,3,5,7,7,7-Octamethyl-3,5-diphenyltetrasiloxanato(5-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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